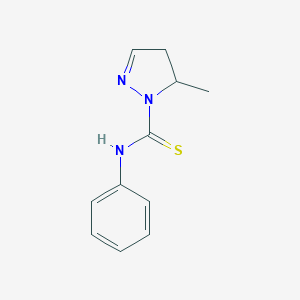
N-(4-fluorophenyl)-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-phenylpropanamide, also known as FPPP, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has since been used in scientific research to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-(4-fluorophenyl)-2-phenylpropanamide acts as a reuptake inhibitor of dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a feeling of euphoria and increased alertness. N-(4-fluorophenyl)-2-phenylpropanamide also has some affinity for serotonin transporters, but its effects on serotonin levels are less pronounced.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2-phenylpropanamide are similar to other amphetamines. It can increase heart rate, blood pressure, and body temperature. It can also cause sweating, dry mouth, and dilated pupils. In high doses, N-(4-fluorophenyl)-2-phenylpropanamide can cause hallucinations, paranoia, and seizures. Long-term use of N-(4-fluorophenyl)-2-phenylpropanamide can result in addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-phenylpropanamide has advantages and limitations for lab experiments. Its stimulant properties make it useful for studying the effects of neurotransmitter release in the brain. However, its potential for abuse and addiction makes it a challenging compound to work with. Researchers must take precautions to ensure that N-(4-fluorophenyl)-2-phenylpropanamide is handled safely and that its use is strictly controlled.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-2-phenylpropanamide. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential use as a performance-enhancing drug in sports. More research is needed to understand the risks and benefits of using N-(4-fluorophenyl)-2-phenylpropanamide in this context. Finally, researchers may continue to study the mechanism of action of N-(4-fluorophenyl)-2-phenylpropanamide and its effects on neurotransmitter release in the brain to better understand the role of these neurotransmitters in behavior and cognition.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-phenylpropanamide is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has stimulant properties and can increase dopamine and norepinephrine release in the brain. N-(4-fluorophenyl)-2-phenylpropanamide has potential therapeutic applications in the treatment of ADHD and narcolepsy, as well as potential use as a performance-enhancing drug in sports. Researchers must take precautions to ensure that N-(4-fluorophenyl)-2-phenylpropanamide is handled safely and that its use is strictly controlled. Further research is needed to understand the risks and benefits of using N-(4-fluorophenyl)-2-phenylpropanamide in these applications and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-phenylpropanamide involves the reaction of 4-fluorophenylacetone with phenylpropanolamine. The reaction is catalyzed by hydrochloric acid and requires careful temperature control and purification steps to obtain pure N-(4-fluorophenyl)-2-phenylpropanamide. The yield of N-(4-fluorophenyl)-2-phenylpropanamide can vary depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-phenylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine release in the brain. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(4-fluorophenyl)-2-phenylpropanamide has also been studied for its potential use as a performance-enhancing drug in sports.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C15H14FNO |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H14FNO/c1-11(12-5-3-2-4-6-12)15(18)17-14-9-7-13(16)8-10-14/h2-11H,1H3,(H,17,18) |
Clave InChI |
DEWGOGCOHJVWHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)

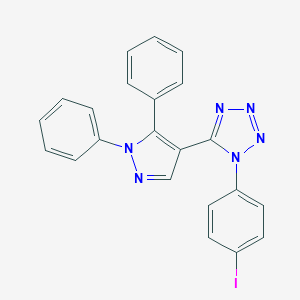
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
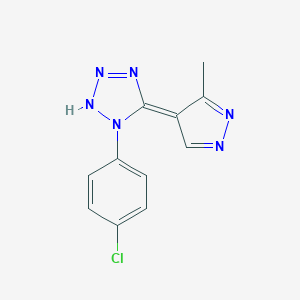

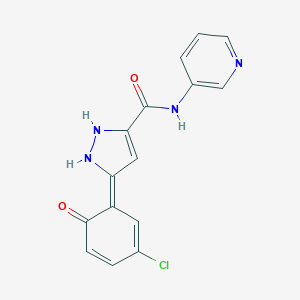
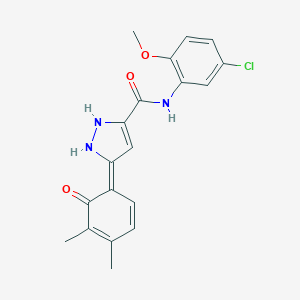
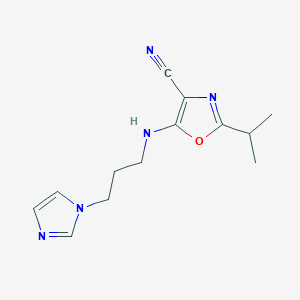
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
